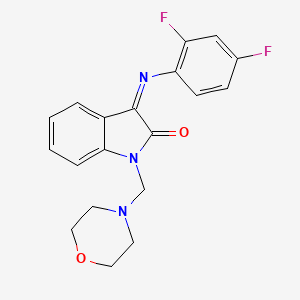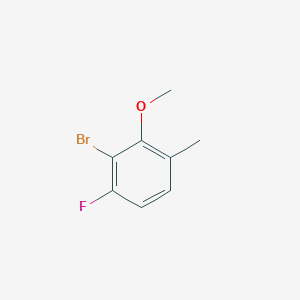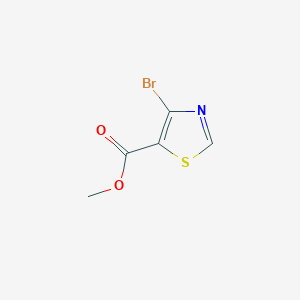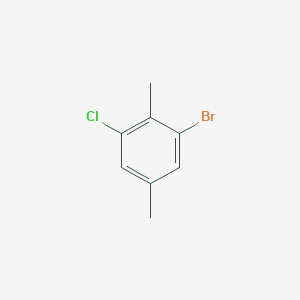
1-Bromo-3-chloro-2,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-chloro-2,5-dimethylbenzene: is an aromatic compound with the molecular formula C₈H₈BrCl It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1-Bromo-3-chloro-2,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods:
Industrial production of this compound typically involves the bromination and chlorination of 2,5-dimethylbenzene. The reaction conditions include the use of bromine and chlorine as reagents, often in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process .
Analyse Des Réactions Chimiques
Types of Reactions:
1-Bromo-3-chloro-2,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include the corresponding hydrocarbon without the halogen atoms.
Applications De Recherche Scientifique
1-Bromo-3-chloro-2,5-dimethylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-chloro-2,5-dimethylbenzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The compound’s bromine and chlorine atoms can act as electrophiles, facilitating the formation of new chemical bonds with nucleophiles. The pathways involved include the formation of benzenonium intermediates and subsequent proton removal to yield substituted benzene rings .
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-chloro-3,5-dimethylbenzene
- 1-Bromo-3,5-dimethylbenzene
- 1-Bromo-2,3-dimethylbenzene
Comparison:
1-Bromo-3-chloro-2,5-dimethylbenzene is unique due to the specific positions of its substituents on the benzene ring. This positional arrangement affects its chemical reactivity and physical properties compared to other similar compounds. For instance, the presence of both bromine and chlorine atoms in specific positions can influence the compound’s electrophilic and nucleophilic substitution reactions, making it distinct from other dimethylbenzene derivatives .
Propriétés
IUPAC Name |
1-bromo-3-chloro-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHDOTLCUPPNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
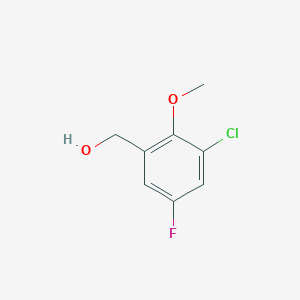
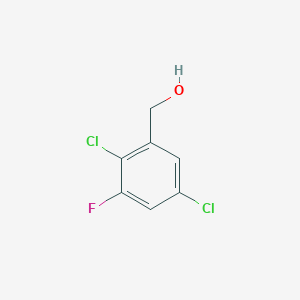
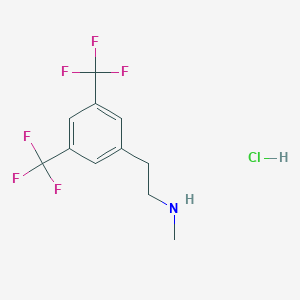
![5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)

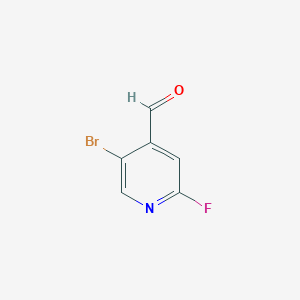
![(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid](/img/structure/B6359320.png)
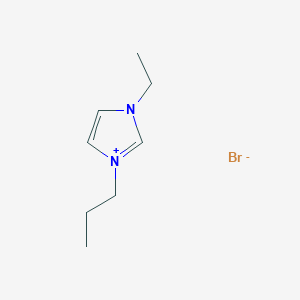
![4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B6359336.png)
